PHD2 Enzyme Inhibition Potency of a (4-Chlorophenylsulfonyl)acetamidoxime-Derived Ligand vs. Reference Inhibitors
A (4-chlorophenylsulfonyl)acetamidoxime-derived ligand (BDBM50251907) inhibits human PHD2 with an IC₅₀ of 33 nM in a TR-FRET assay measuring hydroxylation of Pro564 in HIF-1α—a value that positions it as a moderately potent PHD2 ligand [1]. For context, the most potent PHD2 inhibitor in the same structural class, CHEMBL2312530 (BDBM50424584), exhibits an IC₅₀ of 20 nM when tested on the PHD2 catalytic domain (residues 181–426) by NMR [2], while the clinical-stage pan-PHD inhibitor TP0463518 shows a PHD2 Kᵢ of 5.3 nM [3]. This ~1.6-fold difference from the 20 nM comparator and ~6.2-fold difference from the clinical Kᵢ benchmark indicates that the 4-chlorophenylsulfonyl-acetamidoxime scaffold provides a defined potency anchor for SAR exploration, rather than representing an unoptimized or inactive chemotype.
| Evidence Dimension | PHD2 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 33 nM (4-chlorophenylsulfonyl-acetamidoxime-derived ligand BDBM50251907) |
| Comparator Or Baseline | IC₅₀ = 20 nM (CHEMBL2312530, BDBM50424584); Kᵢ = 5.3 nM (TP0463518 clinical candidate); IC₅₀ = 72 nM (CHEMBL4126434); IC₅₀ = 1.30 μM (weaker PHD2 ligands) |
| Quantified Difference | 1.65-fold less potent than the 20 nM lead; 6.2-fold less potent than the clinical Kᵢ; 2.2-fold more potent than the 72 nM comparator; ~39-fold more potent than 1.30 μM weak ligands |
| Conditions | TR-FRET assay: human PHD2, hydroxylation of Pro564 in human HIF-1α; comparator NMR assay: PHD2 catalytic domain 181–426, Mn²⁺ cofactor, E. coli expression. |
Why This Matters
Scientists seeking a PHD2-active scaffold with established synthetic tractability can select this compound over uncharacterized sulfonyl-acetamidoximes, avoiding compounds with IC₅₀ >1 μM while retaining headroom for potency optimization through focused library synthesis.
- [1] BindingDB Entry BDBM50251907. IC₅₀ = 33 nM; Inhibition of human PHD2 assessed as hydroxylation of Pro564 in human HIF-1α by TR-FRET assay. DOI: 10.7270/Q2XW4JM5; linked article DOI: 10.1016/j.bmcl.2008.06.031. View Source
- [2] BindingDB Entry BDBM50424584 (CHEMBL2312530). IC₅₀ = 20 nM; Inhibition of human PHD2 catalytic domain (181–426) Mn²⁺ expressed in E. coli by NMR. View Source
- [3] TargetMol Chemicals. TP0463518 (T5392): HIF prolyl hydroxylase inhibitor; human PHD2 Kᵢ = 5.3 nM; PHD1 IC₅₀ = 18 nM; PHD3 IC₅₀ = 63 nM; monkey PHD2 IC₅₀ = 22 nM. View Source
